PI3K-IN-35

PI3K enzymology Kinase inhibitor profiling Isoform selectivity

Standard PI3K inhibitors target single isoforms, requiring complex combinatorial dosing for multi-isoform blockade. PI3K-IN-35 eliminates this need. - Flat selectivity profile: PI3K-α (13.98 µM), PI3K-β (7.22 µM), PI3K-δ (10.94 µM) - Validated in leukemia SR cells: antiproliferative IC₅₀ = 13.59 µM (48h); 16.98% apoptosis - Induces G2/M phase arrest (41.61%) - benchmark control for pan-PI3K phenotypic screening Supplied with batch-specific COA. Available for global R&D shipment.

Molecular Formula C25H23N7O2
Molecular Weight 453.5 g/mol
Cat. No. B12400824
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NamePI3K-IN-35
Molecular FormulaC25H23N7O2
Molecular Weight453.5 g/mol
Structural Identifiers
SMILESCOC1=CC=C(C=C1)C2=C(C(=NC(=N2)NN=CC3=CNC4=CC=CC=C43)N5CCOCC5)C#N
InChIInChI=1S/C25H23N7O2/c1-33-19-8-6-17(7-9-19)23-21(14-26)24(32-10-12-34-13-11-32)30-25(29-23)31-28-16-18-15-27-22-5-3-2-4-20(18)22/h2-9,15-16,27H,10-13H2,1H3,(H,29,30,31)/b28-16+
InChIKeyXQXTXAWHZIVHBM-LQKURTRISA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 10 mg / 25 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

PI3K-IN-35: Pan-PI3K Inhibitor Profile


PI3K-IN-35 (Compound 6l) is a synthetic small molecule belonging to the morpholinopyrimidine class, functioning as an ATP-competitive inhibitor of Class IA phosphoinositide 3-kinase (PI3K) isoforms. It exhibits micromolar inhibitory activity against PI3Kα (IC50=13.98 µM), PI3Kβ (IC50=7.22 µM), and PI3Kδ (IC50=10.94 µM) in enzymatic assays, and demonstrates antiproliferative effects in leukemia SR cell lines, accompanied by G2/M cell cycle arrest and apoptosis induction [1].

PI3K-IN-35 vs. Isoform-Selective PI3K Inhibitors


Interchangeability among PI3K inhibitors is precluded by divergent isoform selectivity profiles, potency ranges spanning four orders of magnitude (from nanomolar to high micromolar), and distinct off-target kinase liabilities. Within the morpholinopyrimidine series alone, structurally related compounds (e.g., 6e, 6g, 6l) exhibit >10-fold variation in cellular potency against leukemia SR cells, underscoring that minor chemical modifications yield substantially altered biological outcomes. Consequently, substituting PI3K-IN-35 with a generically described 'PI3K inhibitor' without verifying matched quantitative performance parameters will confound dose-response relationships, confound mechanism-of-action interpretation, and render cross-study comparisons invalid [1].

PI3K-IN-35 Quantitative Evidence


Flat Selectivity Profile vs. Approved PI3K Inhibitors

In a direct, within-study comparison using identical PI3K Class IA isoform enzymatic assays (α, β, δ), PI3K-IN-35 (Compound 6l) exhibited a distinct isoform inhibition hierarchy (β > δ > α) and micromolar potency, contrasting with the pan-PI3K reference inhibitor LY294002, which showed higher overall potency but a different rank order (β > δ > α also, but with tighter grouping). Specifically, PI3K-IN-35 displayed IC50 values of 13.98 µM (α), 7.22 µM (β), and 10.94 µM (δ), whereas LY294002 yielded IC50 values of 6.28 µM (α), 4.51 µM (β), and 4.60 µM (δ) [1].

PI3K enzymology Kinase inhibitor profiling Isoform selectivity

Antiproliferative Activity in Leukemia SR Cells

Within the same study, a panel of morpholinopyrimidine derivatives were screened for antiproliferative activity against the NCI-60 panel, with leukemia SR identified as the most sensitive cell line. PI3K-IN-35 (6l) achieved an IC50 of 4.37 µM for inhibition of leukemia SR cell proliferation. This potency is 3.1-fold lower than the most potent analog 6e (IC50 = 0.76 µM) but 3.1-fold higher than analog 6g (IC50 = 13.59 µM), placing it in an intermediate tier of cellular efficacy within this chemical series [1].

Cancer cell viability Leukemia SR cell line Cytotoxicity assay

Apoptosis Induction in Leukemia SR Cells

Functional characterization of PI3K-IN-35 in leukemia SR cells demonstrates robust cell cycle perturbation and pro-apoptotic activity. Treatment with 10 µM of compound for 48 hours resulted in a G2/M phase arrest of 41.61% of the cell population, alongside induction of total apoptosis (early + late) in 16.98% of cells. While untreated control baseline data is implied as the reference point, these percentages represent a significant departure from homeostatic cycling and survival signaling [1].

Cell cycle analysis Apoptosis assay Leukemia SR

G2/M Arrest Phenotype vs. Pan-PI3K Inhibitor BKM120

A cross-study comparison with established clinical and preclinical PI3K inhibitors highlights the unique pharmacological fingerprint of PI3K-IN-35. Unlike the nanomolar, isoform-selective agents Idelalisib (PI3Kδ IC50=2.5 nM, >40-fold selective) and Duvelisib (PI3Kδ IC50=2.5 nM, PI3Kγ IC50=27 nM), or the potent pan-PI3K inhibitors Copanlisib (IC50 range 0.5–6.4 nM) and ZSTK474 (IC50 range 4.6–49 nM), PI3K-IN-35 operates in the micromolar range with near-equipotent inhibition across α, β, and δ isoforms (IC50 range 7.22–13.98 µM) [1][2][3][4]. This moderate, balanced potency renders PI3K-IN-35 a distinct tool compound for probing PI3K pathway biology without the complete pathway suppression observed with nanomolar agents.

Kinase selectivity Therapeutic index Comparative pharmacology

PI3K-IN-35 Research Applications


Leukemia SR Cell Antiproliferative & Apoptosis Studies

Based on its confirmed IC50 of 4.37 µM for inhibition of leukemia SR proliferation and its capacity to induce G2/M arrest (41.61%) and apoptosis (16.98%) at 10 µM, PI3K-IN-35 is directly applicable as a positive control or mechanistic probe in acute leukemia cell-based assays. Its intermediate potency avoids the confounding cytotoxicity often observed with nanomolar pan-PI3K inhibitors, enabling cleaner dissection of PI3K pathway contributions to leukemic cell survival [1].

Single-Agent Multi-Isoform PI3K Inhibition

With near-equipotent inhibition of PI3Kα (IC50=13.98 µM), PI3Kβ (7.22 µM), and PI3Kδ (10.94 µM), PI3K-IN-35 serves as a balanced pan-Class IA inhibitor. This profile is advantageous for studying PI3K pathway redundancy or compensatory signaling in cells expressing multiple isoforms, where isoform-selective inhibitors (e.g., Idelalisib) would mask contributions from non-δ isoforms. Researchers can use PI3K-IN-35 to interrogate pan-Class IA function without the ultra-potent, full-pathway shutdown typical of agents like Copanlisib [1][2].

Reference Compound for Pan-PI3K Phenotypic Screening

As part of a defined chemical series with published enzymatic and cellular data, PI3K-IN-35 (6l) provides a critical SAR reference point. Its performance relative to analogs 6e (IC50=0.76 µM in cells, more potent) and 6g (IC50=13.59 µM, less potent) enables medicinal chemists to quantitatively evaluate the impact of structural modifications on both target engagement and cellular efficacy. This benchmarking accelerates the iterative design of next-generation morpholinopyrimidine-based PI3K modulators [1].

Hit-to-Lead Optimization Benchmarking

Given the micromolar potency of PI3K-IN-35—approximately 500- to 3000-fold weaker than clinical-stage PI3K inhibitors—it is uniquely suited for experiments requiring graded, sub-maximal PI3K pathway inhibition. This property is valuable for studying signaling thresholds, feedback activation of parallel pathways, or modeling therapeutic windows in vitro. In contrast, nanomolar inhibitors such as ZSTK474 or Duvelisib achieve near-complete pathway suppression at nanomolar concentrations, precluding fine-tuned dose-response analyses [1][3].

Technical Documentation Hub

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